molecular formula C₃₂H₅₄N₄O₁₁S B1147549 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate CAS No. 1795789-44-4

1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate

Cat. No.: B1147549
CAS No.: 1795789-44-4
M. Wt: 702.86
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate is a complex organic compound known for its versatile applications in scientific research. It is characterized by the presence of a biotinylated aminohexyl group, a carbamoyl linkage, and a citrate moiety. This compound is often utilized in biochemical and medical research due to its unique structural properties and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate involves multiple steps, starting with the biotinylation of aminohexylamine. This is followed by the formation of a carbamoyl linkage through a reaction with a suitable isocyanate. The final step involves the esterification of the resulting compound with citric acid under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions: 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated aminohexyl derivatives, while substitution reactions can produce various bioconjugates .

Scientific Research Applications

1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate involves its interaction with specific molecular targets. The biotinylated moiety allows for strong binding to avidin or streptavidin, facilitating the formation of stable complexes. This property is exploited in various biochemical assays and imaging techniques. The compound’s carbamoyl and citrate groups also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]octyl] Citrate
  • 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]decyl] Citrate

Comparison: Compared to its similar compounds, 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate is unique due to its specific chain length, which influences its solubility and binding properties. The nonyl chain provides an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in certain biochemical applications.

Properties

CAS No.

1795789-44-4

Molecular Formula

C₃₂H₅₄N₄O₁₁S

Molecular Weight

702.86

Synonyms

N-Biotinyl-1,6-hexadiamine 1,9-Nonanediol Citrate Carbonyl Conjugated Compound; 

Origin of Product

United States

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